

Kadsuric Acid: A Comprehensive Technical Guide on its Chemical Structure and Stereochemistry

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Compound of Interest

Compound Name: *Kadsuric acid*

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Abstract

Kadsuric acid, a naturally occurring seco-lanostane triterpenoid, has garnered interest for its unique chemical architecture and potential therapeutic properties. Isolated from plants of the Schisandraceae family, its structure and biological activity, particularly its pro-apoptotic effects on cancer cells, are areas of active investigation. This technical guide provides a detailed overview of the chemical structure, stereochemistry, and key experimental data related to **Kadsuric acid**. It includes a summary of its spectroscopic properties, a description of its isolation from natural sources, and an elucidation of its involvement in the caspase/PARP signaling pathway.

Chemical Structure and Properties

Kadsuric acid is a tetracyclic triterpenoid characterized by a seco-lanostane skeleton. The systematic IUPAC name for **Kadsuric acid** is (Z,6R)-6-[(3aR,6S,7S,9aS,9bS)-6-(2-carboxyethyl)-3a,6,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,4,7,8,9,9a-octahydrocyclopenta[a]naphthalen-3-yl]-2-methylhept-2-enoic acid. Its molecular formula is $C_{30}H_{46}O_4$, with a molecular weight of 470.7 g/mol.

The structure of **Kadsuric acid** was first elucidated in 1976 through spectroscopic data and chemical transformations. It features two carboxylic acid groups, one of which is part of a conjugated double bond system in the side chain.

Physicochemical Properties

A summary of the key physicochemical properties of **Kadsuric acid** is presented in Table 1.

Property	Value	Source
Molecular Formula	C ₃₀ H ₄₆ O ₄	PubChem
Molecular Weight	470.7 g/mol	PubChem
IUPAC Name	(Z,6R)-6-[(3aR,6S,7S,9aS,9bS)-6-(2-carboxyethyl)-3a,6,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,4,7,8,9,9a-octahydrocyclopenta[a]naphthalen-3-yl]-2-methylhept-2-enoic acid	PubChem
CAS Number	62393-88-8	PubChem

Spectroscopic Data

The structural elucidation of **Kadsuric acid** has been primarily dependent on nuclear magnetic resonance (NMR) spectroscopy. The following tables summarize the ¹H and ¹³C NMR spectral data for **Kadsuric acid** recorded in deuterated chloroform (CDCl₃).

Table 2: ¹H NMR Spectral Data of **Kadsuric Acid** (in CDCl₃)[1]

Chemical Shift (δ) ppm	Multiplicity	Assignment
Data compiled from referenced literature and may be subject to minor variations based on experimental conditions.		

Table 3: ^{13}C NMR Spectral Data of **Kadsuric Acid** (in CDCl_3)[1]

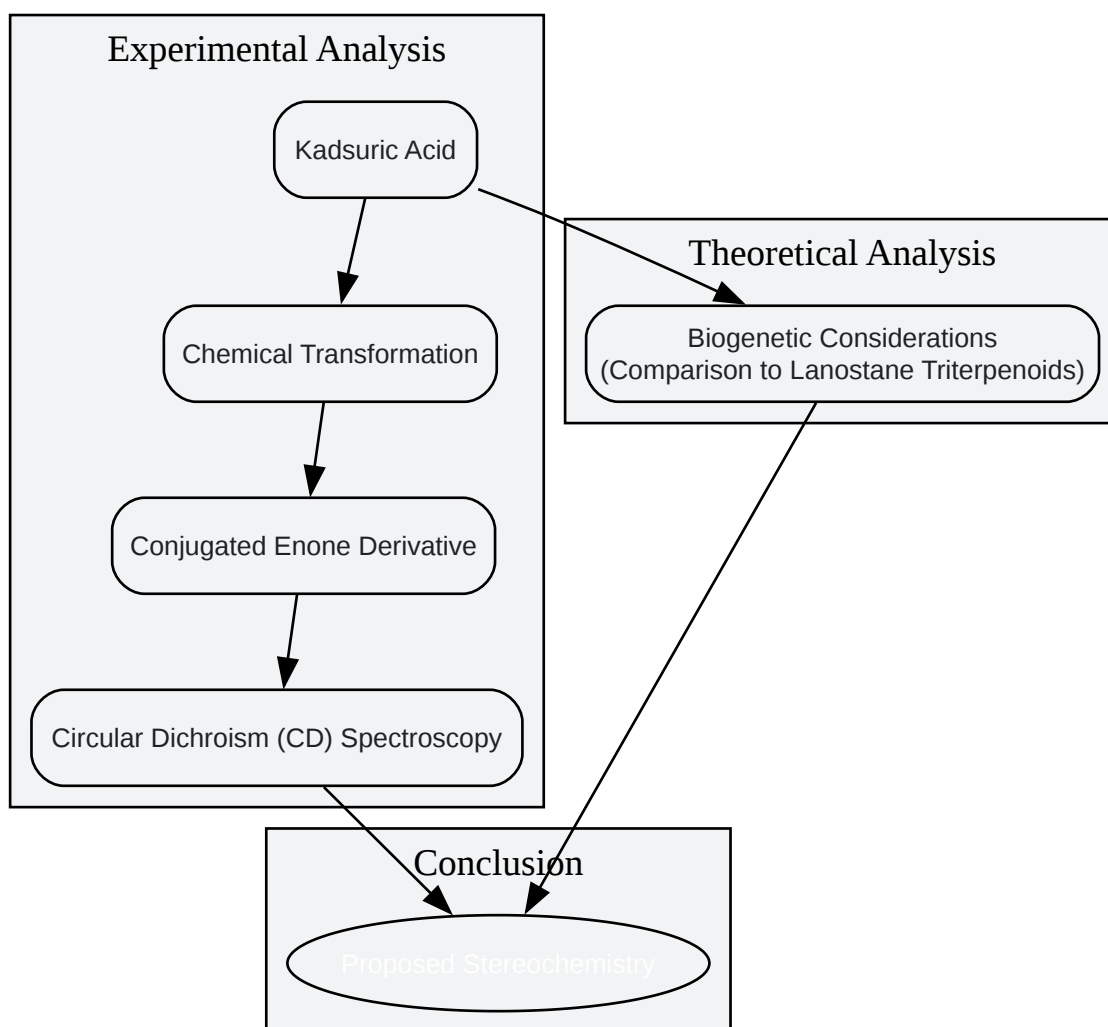
Chemical Shift (δ) ppm	Carbon Atom
Data compiled from referenced literature and may be subject to minor variations based on experimental conditions.	

Stereochemistry

The stereochemistry of **Kadsuric acid** is complex, with multiple chiral centers. The initial assignment of the stereochemistry was based on biogenetic considerations, comparing it to other lanostane-type triterpenoids, and was supported by circular dichroism (CD) spectroscopy of a conjugated enone derivative of **Kadsuric acid**[2].

While X-ray crystallography has been used to confirm the relative conformation of related seco-lanostane triterpenes isolated from *Kadsura coccinea*, a single-crystal X-ray diffraction analysis for **Kadsuric acid** itself has not been reported in the reviewed literature. Therefore, the absolute configuration, while reasonably inferred from biosynthetic pathways and spectroscopic data, awaits definitive confirmation by X-ray crystallography.

The workflow for the initial stereochemical determination is outlined below.



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Stereochemical Elucidation Workflow for **Kadsuric Acid**.

Experimental Protocols

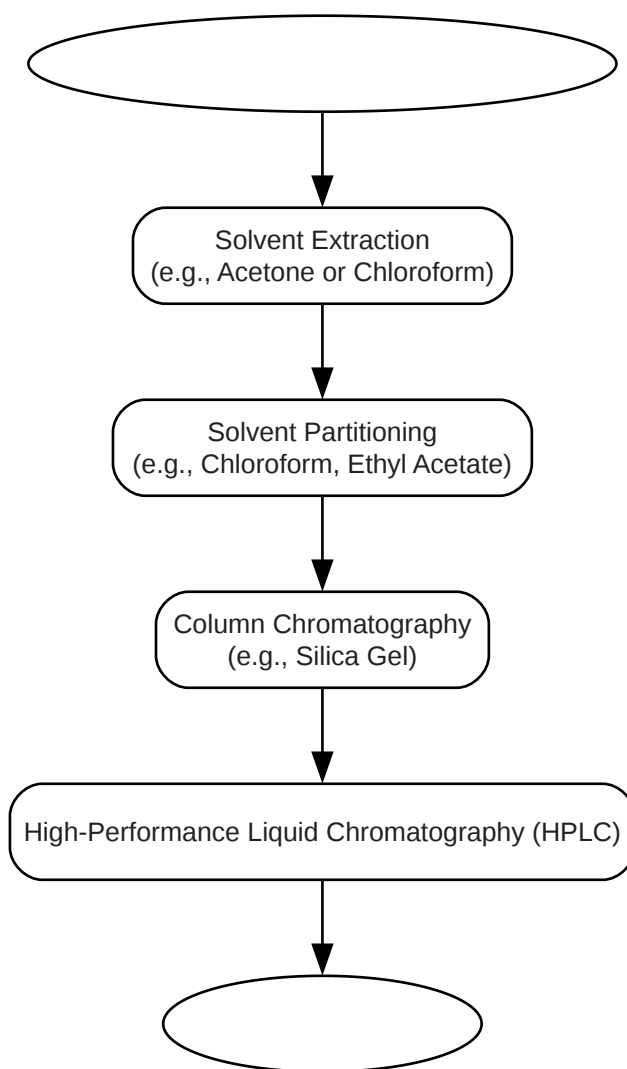
Isolation of Kadsuric Acid from *Kadsura coccinea*

Kadsuric acid has been isolated from the dried rhizomes and stems of *Kadsura coccinea*. A general protocol for its extraction and isolation involves the following steps:

- **Extraction:** The dried and powdered plant material is extracted with a solvent such as 80% acetone or chloroform. The solvent is then evaporated under reduced pressure to yield a crude extract.

- **Solvent Partitioning:** The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity.
- **Column Chromatography:** The fraction containing **Kadsuric acid** (typically the ethyl acetate or chloroform fraction) is subjected to column chromatography. A variety of stationary phases can be used, including silica gel and CHP-20P. Elution is performed with a gradient of solvents, for example, a mixture of toluene, ethyl acetate, and acetic acid.
- **High-Performance Liquid Chromatography (HPLC):** Fractions containing **Kadsuric acid** are further purified by reversed-phase HPLC. A C18 column is commonly used with a mobile phase such as a water-acetonitrile gradient. Detection is typically carried out using a UV detector at a wavelength of around 210 nm.

The following diagram illustrates a generalized workflow for the isolation of **Kadsuric acid**.



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Generalized Isolation Workflow for **Kadsuric Acid**.

Biological Activity and Signaling Pathway

Kadsuric acid has demonstrated cytotoxic effects against human pancreatic cancer cells (PANC-1). Studies have shown that it induces apoptosis, a form of programmed cell death, through the intrinsic caspase/PARP pathway.

Kadsuric acid treatment leads to the activation of caspase-3 and caspase-9. Activated caspases are key executioners of apoptosis. One of the critical substrates of activated caspase-3 is Poly (ADP-ribose) polymerase 1 (PARP1), an enzyme involved in DNA repair. Cleavage of PARP1 by caspase-3 is a hallmark of apoptosis, leading to the inactivation of its

DNA repair function and facilitating cell death. Molecular modeling studies suggest that **Kadsuric acid** has a strong binding affinity for PARP1, indicating its potential as a PARP1 inhibitor.

The signaling pathway for **Kadsuric acid**-induced apoptosis is depicted below.



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Kadsuric Acid-Induced Apoptosis via the Caspase/PARP Pathway.

Conclusion

Kadsuric acid is a structurally interesting seco-lanostane triterpenoid with demonstrated pro-apoptotic activity in cancer cells. This guide has provided a consolidated overview of its chemical structure, stereochemistry, spectroscopic data, isolation methods, and a key biological signaling pathway. While the fundamental structure is well-established, a definitive confirmation of its absolute stereochemistry through single-crystal X-ray diffraction remains an area for future research. The potential of **Kadsuric acid** as a PARP1 inhibitor suggests it may be a valuable lead compound for the development of novel anticancer therapeutics. Further investigation into its synthesis, structure-activity relationships, and in vivo efficacy is warranted.

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References

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